molecular formula C22H20N2O5S B2620539 ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate CAS No. 831211-48-4

ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate

Cat. No.: B2620539
CAS No.: 831211-48-4
M. Wt: 424.47
InChI Key: FEVSLIOENCEELB-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound featuring a furan ring, a thiophene ring, and a pyrazole ring

Preparation Methods

The synthesis of ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for esterification and hydrolysis, and oxidizing or reducing agents for redox reactions.

Scientific Research Applications

Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and thiophene rings can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can be compared with other heterocyclic compounds containing furan, thiophene, and pyrazole rings. Similar compounds include:

The uniqueness of this compound lies in the combination of these three heterocyclic rings, which imparts a distinct set of chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-2-27-21(25)14-29-18-8-4-3-7-15(18)17-13-16(20-10-6-12-30-20)23-24(17)22(26)19-9-5-11-28-19/h3-12,17H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVSLIOENCEELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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